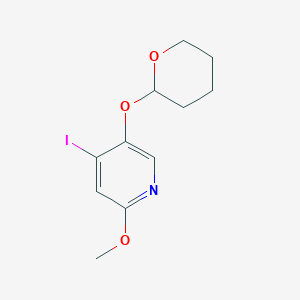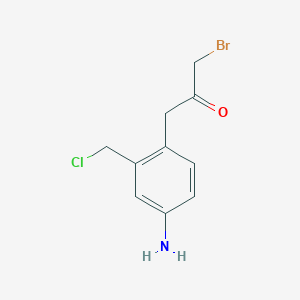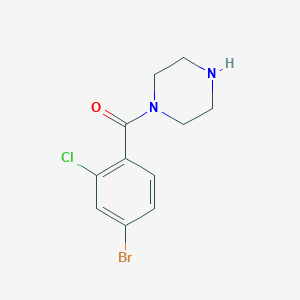![molecular formula C8H7BrN2O B14053090 (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine core, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of (3-Bromoimidazo[1,2-a]pyridin-5-yl)aldehyde or (3-Bromoimidazo[1,2-a]pyridin-5-yl)carboxylic acid.
Reduction: Formation of (3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific derivative or application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine and methanol groups, making it less reactive in certain chemical reactions.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the methanol group, affecting its solubility and reactivity.
(3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol: Similar but with a hydroxyl group instead of a bromine atom, leading to different chemical properties.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
(3-bromoimidazo[1,2-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-4,12H,5H2 |
Clé InChI |
IIPAHPRWBXNUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C(=C1)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


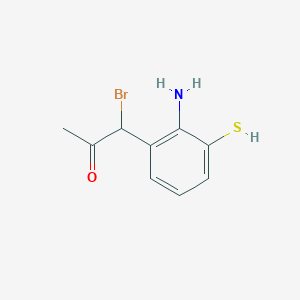

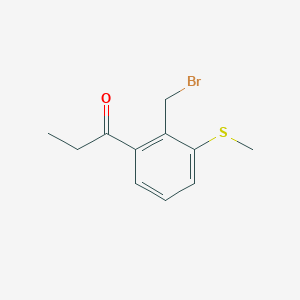

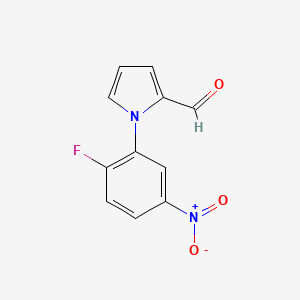


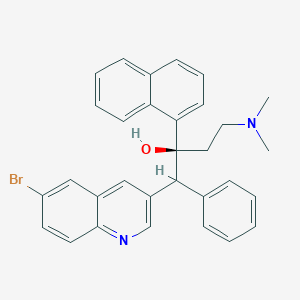
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
